

A Comprehensive Technical Guide on the Thermochemical Data of 2-(Trifluoromethyl)benzophenone

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzophenone

Cat. No.: B1294469

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available thermochemical data for **2-(trifluoromethyl)benzophenone**, a key intermediate in the synthesis of various pharmaceuticals and materials. A thorough understanding of its thermodynamic properties is crucial for process optimization, safety assessments, and computational modeling in drug discovery and materials science.

Core Thermochemical Data

The thermodynamic stability of **2-(trifluoromethyl)benzophenone** has been investigated through experimental and computational methods. The key quantitative data is summarized in the tables below, providing a comparative view of its energetic properties in both the gaseous and crystalline states.

Table 1: Molar Enthalpy of Formation

State	Method	Value (kJ·mol ⁻¹)	Reference
Gaseous	G3(MP2)//B3LYP	-780.1 ± 5.0	
Crystalline	Combustion Calorimetry	-875.9 ± 3.9	

Table 2: Molar Enthalpy of Sublimation

Method	Temperature (K)	Value (kJ·mol ⁻¹)	Reference
Knudsen Effusion	318.15 to 342.15	95.8 ± 0.8	

Table 3: Molar Enthalpy of Combustion

State	Method	Value (kJ·mol ⁻¹)	Reference
Crystalline	Combustion	-6450.4 ± 3.8	
	Calorimetry		

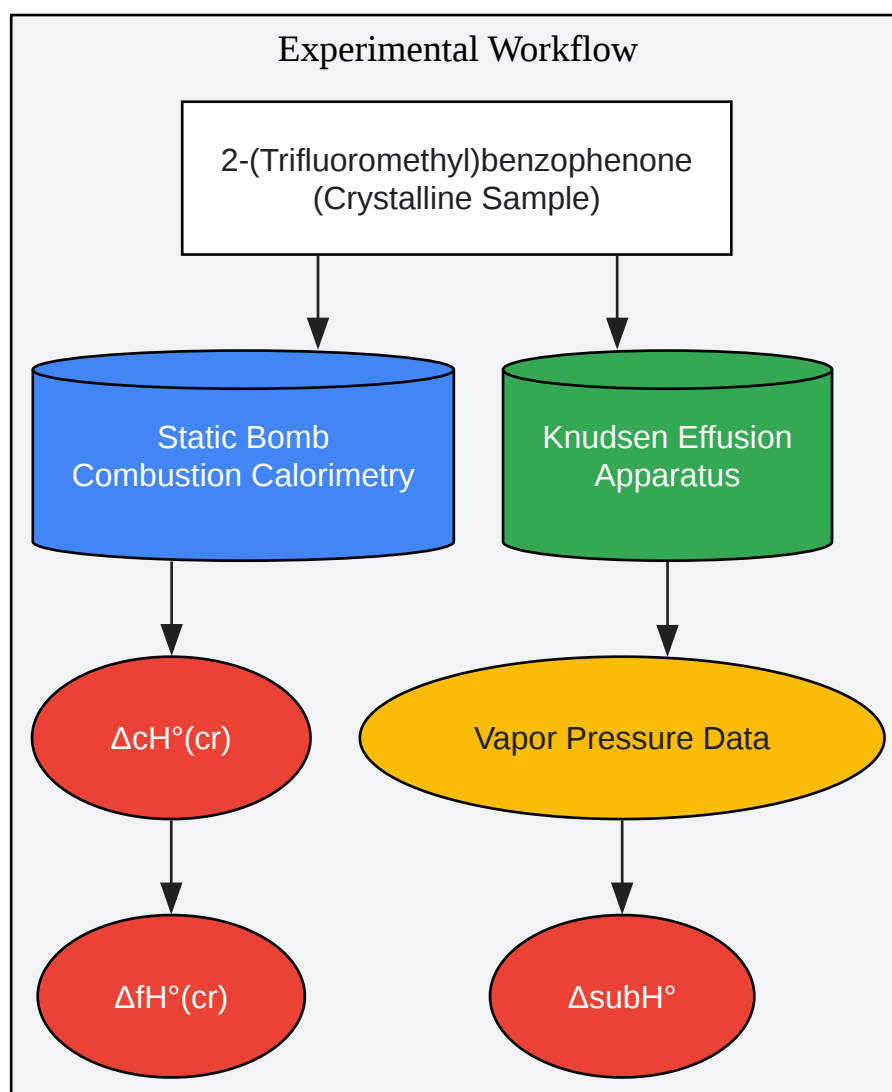
Experimental and Computational Protocols

A combination of experimental calorimetry and high-level quantum chemical calculations has been employed to determine the thermochemical properties of **2-(trifluoromethyl)benzophenone**.

Experimental Methodologies

Combustion Calorimetry: The standard molar enthalpy of formation in the crystalline state was determined using a static bomb combustion calorimeter. The sample was ignited in a high-pressure oxygen atmosphere, and the energy of combustion was measured by the temperature change of the surrounding water bath.

Knudsen Effusion Technique: The enthalpy of sublimation was derived from vapor pressure measurements at different temperatures using the Knudsen effusion method. This technique involves measuring the rate of mass loss of a sample effusing through a small orifice into a vacuum.

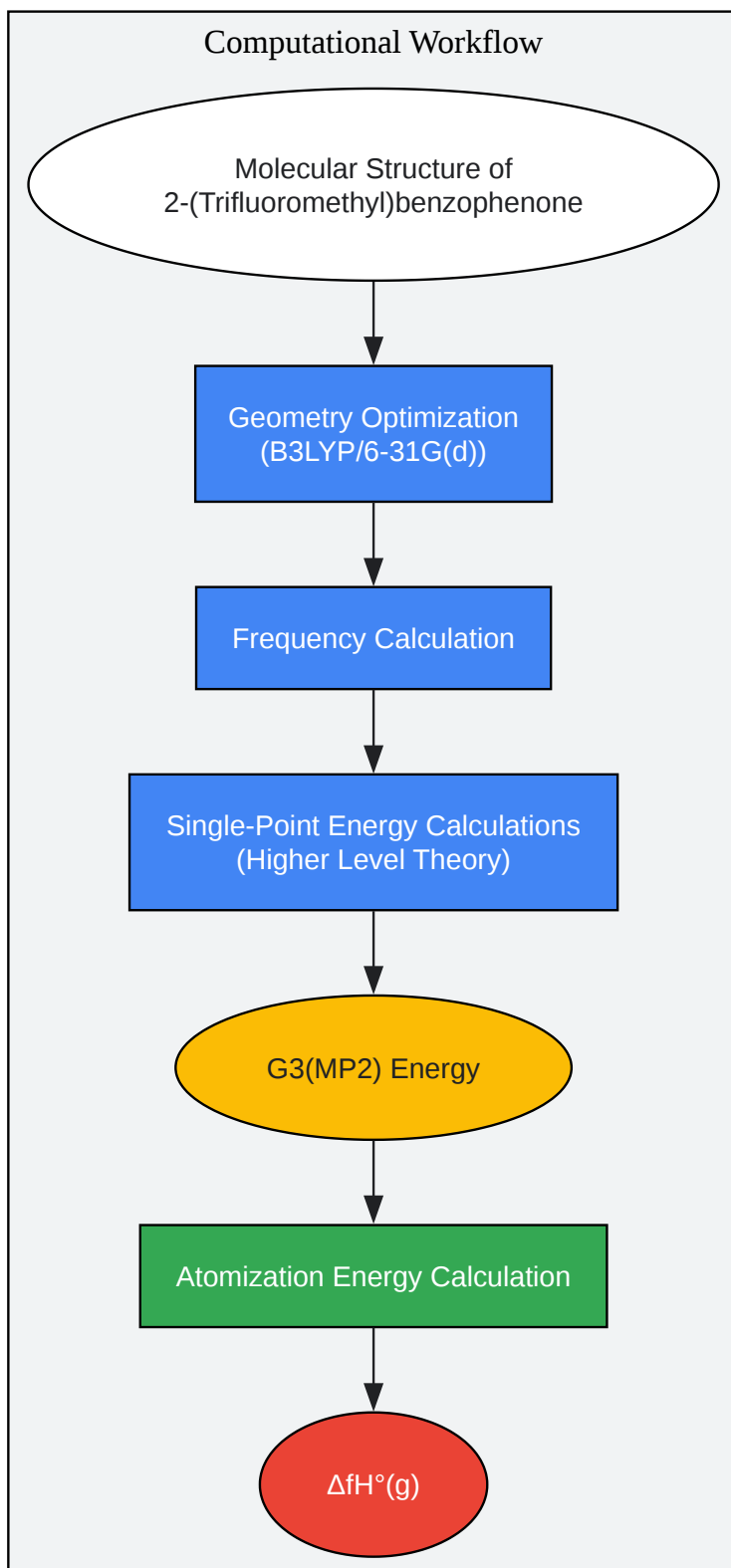


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Experimental determination of thermochemical data.

Computational Methodology

G3(MP2)//B3LYP Composite Method: The gas-phase enthalpy of formation was calculated using the G3(MP2)//B3LYP composite method. This high-accuracy computational chemistry approach involves a series of calculations to approximate the energy of a molecule, providing a reliable theoretical value to complement experimental data.

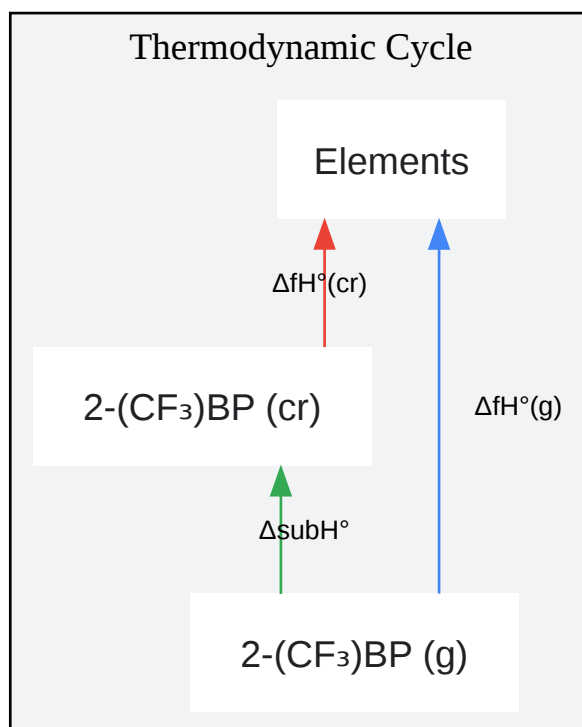


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G3(MP2)//B3LYP computational protocol.

Interrelation of Thermochemical Data

The experimentally determined and computationally calculated enthalpies of formation are linked through the enthalpy of sublimation, as depicted in the thermodynamic cycle below. This relationship allows for the validation of the experimental and theoretical data.



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Relationship between enthalpies of formation and sublimation.

The consistency between the value of the gas-phase enthalpy of formation derived from experimental measurements ($\Delta fH^\circ(\text{cr}) + \Delta_{\text{sub}}H^\circ = -780.1 \pm 4.0 \text{ kJ}\cdot\text{mol}^{-1}$) and the computationally calculated value ($-780.1 \pm 5.0 \text{ kJ}\cdot\text{mol}^{-1}$) lends high confidence to the reported thermochemical data.

Conclusion

The thermochemical data for **2-(trifluoromethyl)benzophenone** presented in this guide provides a solid foundation for its application in research and development. The excellent agreement between the experimental and computational results underscores the reliability of

the data. These values are indispensable for chemical process design, safety analysis, and as benchmark data for the development and validation of computational models for predicting the properties of related fluorinated organic compounds.

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